molecular formula C5H7O5- B14247309 (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate CAS No. 189751-08-4

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate

Cat. No.: B14247309
CAS No.: 189751-08-4
M. Wt: 147.11 g/mol
InChI Key: RTSODCRZYKSCLO-VKHMYHEASA-M
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Description

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a keto group on a butanoate backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) techniques. These methods are efficient and can produce high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the keto group results in a diol.

Scientific Research Applications

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites through enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
  • Pyrrolopyrazine derivatives

Uniqueness

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

189751-08-4

Molecular Formula

C5H7O5-

Molecular Weight

147.11 g/mol

IUPAC Name

(3S)-3-hydroxy-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/p-1/t3-/m0/s1

InChI Key

RTSODCRZYKSCLO-VKHMYHEASA-M

Isomeric SMILES

COC(=O)[C@H](CC(=O)[O-])O

Canonical SMILES

COC(=O)C(CC(=O)[O-])O

Origin of Product

United States

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